molecular formula C25H23F3N4O B11523313 [4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}phenyl)piperazin-1-yl](4-fluorophenyl)methanone

[4-(2-fluoro-4-{(1E)-1-[2-(4-fluorophenyl)hydrazinylidene]ethyl}phenyl)piperazin-1-yl](4-fluorophenyl)methanone

Cat. No.: B11523313
M. Wt: 452.5 g/mol
InChI Key: FAPLHNLFEBPCJX-STBIYBPSSA-N
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Description

1-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}-4-(4-FLUOROBENZOYL)PIPERAZINE is a complex organic compound characterized by the presence of multiple fluorine atoms and a piperazine ring

Preparation Methods

The synthesis of 1-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}-4-(4-FLUOROBENZOYL)PIPERAZINE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the hydrazone intermediate: This involves the reaction of 4-fluorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone.

    Coupling with a fluorinated benzoyl chloride: The hydrazone intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form the desired product.

    Cyclization: The final step involves cyclization to form the piperazine ring, which can be achieved through various cyclization agents and conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}-4-(4-FLUOROBENZOYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}-4-(4-FLUOROBENZOYL)PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: Due to its unique structural features, the compound is explored for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound’s interactions with biological systems are investigated to understand its potential effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 1-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}-4-(4-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-{2-FLUORO-4-[(1E)-1-[2-(4-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}-4-(4-FLUOROBENZOYL)PIPERAZINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H23F3N4O

Molecular Weight

452.5 g/mol

IUPAC Name

[4-[2-fluoro-4-[(E)-N-(4-fluoroanilino)-C-methylcarbonimidoyl]phenyl]piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C25H23F3N4O/c1-17(29-30-22-9-7-21(27)8-10-22)19-4-11-24(23(28)16-19)31-12-14-32(15-13-31)25(33)18-2-5-20(26)6-3-18/h2-11,16,30H,12-15H2,1H3/b29-17+

InChI Key

FAPLHNLFEBPCJX-STBIYBPSSA-N

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)F)/C2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)F

Canonical SMILES

CC(=NNC1=CC=C(C=C1)F)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)F

Origin of Product

United States

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